![molecular formula C12H7BrF3NO2 B5852353 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)
5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a member of the furamide family and has a molecular formula of C12H7BrF3NO.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to increase the release of GABA, an inhibitory neurotransmitter, and enhance its binding to GABA receptors. This leads to an overall increase in GABAergic neurotransmission, which may contribute to its anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of biochemical and physiological effects in animal models. 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments is its high potency and selectivity for the GABAergic system. 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have minimal side effects and toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide is its limited water solubility, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is to investigate the potential of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to explore the use of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide and its potential for long-term use in humans.
Conclusion
In conclusion, 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide is a promising compound with potential therapeutic applications in various fields of science. Its high potency and selectivity for the GABAergic system make it a promising candidate for further preclinical and clinical studies. While there are still many questions to be answered regarding the exact mechanism of action and long-term safety of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide, its potential for treating neurological disorders makes it an exciting area of research.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by column chromatography to obtain 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been investigated for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. In addition, 5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide has been investigated for its potential as a treatment for neuropathic pain, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c13-10-5-4-9(19-10)11(18)17-8-3-1-2-7(6-8)12(14,15)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAYUYNFUBJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.